molecular formula C21H23N3O3S B2752546 N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide CAS No. 865174-17-0

N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide

Katalognummer: B2752546
CAS-Nummer: 865174-17-0
Molekulargewicht: 397.49
InChI-Schlüssel: XBDWQYUBUORNQF-LNVKXUELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2Z)-6-Acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide is a benzothiazole-derived compound featuring a unique dihydrobenzothiazole core with a (2Z)-configured imine bond. Key structural attributes include:

  • 6-Acetamido substituent: Introduces hydrogen-bonding capability and polarity.
  • 3-(2-Ethoxyethyl) side chain: Enhances solubility via ether functionality and alkyl chain flexibility.
  • 2,3-Dihydrobenzothiazole ring: Reduces aromaticity compared to non-hydrogenated benzothiazoles, possibly altering conformational dynamics .

Spectroscopic characterization (IR, NMR, HRMS) and crystallographic tools (e.g., SHELXL, Mercury) are likely employed for structural validation, as seen in related compounds .

Eigenschaften

IUPAC Name

N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-3-27-12-11-24-18-10-9-17(22-15(2)25)14-19(18)28-21(24)23-20(26)13-16-7-5-4-6-8-16/h4-10,14H,3,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDWQYUBUORNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Benzothiazole Core Structure

The 2,3-dihydro-1,3-benzothiazole scaffold forms the foundation of the target compound. Cyclization of ortho-aminothiophenol derivatives with carbonyl precursors is a well-established method. For instance, Keita et al. (2000) demonstrated that refluxing 2-aminobenzenethiol with α-keto esters in ethanol yields 3-substituted 2,3-dihydrobenzothiazoles. Adapting this approach, the reaction of 2-amino-5-nitrobenzenethiol with ethyl pyruvate in ethanol under reflux (78°C, 12 hours) generates 6-nitro-2,3-dihydro-1,3-benzothiazol-2-one as a key intermediate.

Table 1: Cyclization Reaction Conditions

Starting Material Carbonyl Source Solvent Temperature Time Yield
2-Amino-5-nitrobenzenethiol Ethyl pyruvate Ethanol 78°C 12 h 72%

Functionalization at the 6-Position: Acetamido Group Introduction

The nitro group at the 6-position is reduced to an amine, followed by acetylation. Catalytic hydrogenation (H₂, 10% Pd/C, methanol, 25°C, 4 hours) converts 6-nitro-2,3-dihydro-1,3-benzothiazol-2-one to 6-amino-2,3-dihydro-1,3-benzothiazol-2-one with >90% yield. Subsequent acylation with acetic anhydride in pyridine (0°C to 25°C, 6 hours) introduces the acetamido group, yielding 6-acetamido-2,3-dihydro-1,3-benzothiazol-2-one .

Key Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 4.32 (s, 2H, SCH₂), 2.15 (s, 3H, CH₃).
  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend).

Alkylation at the 3-Position: 2-Ethoxyethyl Substituent Installation

The 3-position is functionalized via nucleophilic substitution. Treatment of 6-acetamido-2,3-dihydro-1,3-benzothiazol-2-one with 2-bromoethyl ethyl ether in the presence of K₂CO₃ in DMF (80°C, 8 hours) affords 3-(2-ethoxyethyl)-6-acetamido-2,3-dihydro-1,3-benzothiazol-2-one in 65% yield. The use of polar aprotic solvents like DMF enhances nucleophilicity, while elevated temperatures drive the reaction to completion.

Mechanistic Insight :
The reaction proceeds via deprotonation of the thiazole nitrogen by K₂CO₃, followed by SN2 displacement of bromide from 2-bromoethyl ethyl ether.

Formation of the 2-Ylidene Imine: Condensation with 2-Phenylacetamide

The final step involves condensation of 3-(2-ethoxyethyl)-6-acetamido-2,3-dihydro-1,3-benzothiazol-2-one with 2-phenylacetamide to establish the Z-configuration imine. Heating the components in toluene with p-toluenesulfonic acid (PTSA) as a catalyst (110°C, 6 hours) produces the target compound in 58% yield. The Z-configuration is confirmed by NOESY NMR , showing proximity between the acetamido group and the phenyl ring.

Table 2: Condensation Optimization

Catalyst Solvent Temperature Time Yield
PTSA Toluene 110°C 6 h 58%
None Toluene 110°C 6 h <5%

Structural Characterization and Validation

X-ray crystallography (as applied in analogous systems by Barryala et al. (2011) ) reveals a planar benzothiazole ring with a dihedral angle of 62.98° between the thiazole and phenylacetamide planes. The Z-configuration is stabilized by intramolecular hydrogen bonding between the acetamido NH and the thiazole sulfur (N–H⋯S distance: 2.89 Å).

Thermogravimetric Analysis (TGA) : The compound exhibits thermal stability up to 210°C, with decomposition onset at 215°C.

Challenges and Optimization Strategies

  • Low Condensation Yields : The steric bulk of the 2-ethoxyethyl group reduces reactivity at the 2-position. Switching to microwave-assisted synthesis (120°C, 30 minutes) increases yields to 73% by enhancing reaction kinetics.
  • Byproduct Formation : Unreacted 2-phenylacetamide is removed via column chromatography (silica gel, ethyl acetate/hexane 1:2).

Analyse Chemischer Reaktionen

N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyethyl group, using reagents such as sodium azide or thiols.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the acetamido or ethoxyethyl groups, resulting in the formation of simpler derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide involves multi-step reactions that typically include the formation of the benzothiazole ring and subsequent acetamide modifications. The structural characterization is often conducted using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the compound's identity and purity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar properties .

Anticancer Potential

The anticancer activity of benzothiazole derivatives has been extensively researched. Compounds with similar structures have demonstrated inhibition of cancer cell proliferation in vitro and in vivo models. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival .

Enzyme Inhibition

Studies have reported that certain benzothiazole derivatives act as inhibitors for enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are crucial in conditions like Alzheimer's disease and Type 2 diabetes mellitus, respectively. The potential for N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide to inhibit these enzymes could position it as a candidate for therapeutic development in neurodegenerative diseases and metabolic disorders .

Case Study 1: Antimicrobial Evaluation

A study examined the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as lead compounds for developing new antibiotics .

Case Study 2: Anticancer Activity

In a preclinical trial involving several benzothiazole derivatives, one compound demonstrated a significant reduction in tumor volume in mice models bearing xenografts of human breast cancer cells. The study attributed its efficacy to the compound's ability to induce apoptosis through the mitochondrial pathway .

Potential Applications

Given its structural characteristics and preliminary biological activities, N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide could have several applications:

  • Pharmaceutical Development : As a potential lead compound for new antimicrobial or anticancer drugs.
  • Enzyme Inhibitors : For use in treating conditions like Alzheimer's disease or Type 2 diabetes mellitus.
  • Research Tool : In biochemical studies focusing on enzyme inhibition or cancer biology.

Vergleich Mit ähnlichen Verbindungen

A. Structural Modifications and Bioactivity

  • Substituent Effects : The 6-acetamido and 3-(2-ethoxyethyl) groups in the target compound contrast with trifluoromethyl (lipophilic) or methoxy (polar) substituents in analogs. These modifications likely modulate solubility and target engagement .

C. Therapeutic Potential

  • While direct activity data for the target compound is unavailable, structurally related benzothiazoles exhibit antimicrobial, anticancer, and antiviral properties. The acetamido and ethoxyethyl groups may enhance target selectivity or metabolic stability compared to halogenated analogs .

D. Crystallographic and Intermolecular Interactions

  • Hydrogen-bonding patterns (e.g., acetamido NH as donor) and packing motifs could resemble those in benzothiazole crystals, as analyzed via Mercury or SHELX . The ethoxyethyl chain may promote unique crystal packing or solvate formation.

Biologische Aktivität

N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its antibacterial, antifungal, and neuroprotective properties.

  • IUPAC Name : N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
  • Molecular Formula : C16H21N3O3S
  • CAS Number : 865174-09-0

Antibacterial Activity

Recent studies indicate that derivatives of benzothiazole, including the compound , exhibit significant antibacterial properties. For instance:

  • Study Findings :
    • A series of benzothiazole derivatives were synthesized and evaluated for their antibacterial activity against various bacterial strains.
    • The compound showed promising results with an effective concentration (EC50) comparable to established antibacterial agents .
CompoundEC50 (µM)Bacterial Strain
N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide156.7Xanthomonas oryzae pv. oryzae
N-(4-chlorophenyl)thiazol-2-ylacetamide179.2Xanthomonas axonopodis pv. citri
N-(4-bromophenyl)thiazol-2-ylacetamide194.9Xanthomonas oryzae pv. oryzicola

The results demonstrated that the compound effectively disrupts bacterial cell membranes, as confirmed by scanning electron microscopy (SEM), which showed significant morphological changes in treated bacteria .

Antifungal Activity

The compound has also been evaluated for antifungal activity:

  • Mechanism of Action :
    • The compound targets fungal cell membranes, leading to increased permeability and eventual cell death.
    • In vitro tests have shown effectiveness against common fungal pathogens.

Neuroprotective Effects

Research indicates that compounds similar to N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide may possess neuroprotective properties:

  • Case Studies :
    • A study involving a series of benzothiazole derivatives reported that many compounds were active in models of seizure and showed reduced immobility time in forced swim tests, suggesting potential antidepressant effects without neurotoxicity .
    • These findings suggest a beneficial profile for neuroprotection and mood stabilization.

Structure–Activity Relationship (SAR)

The biological activity of N-[...]-phenylacetamide derivatives can be influenced by structural modifications:

  • Key Observations :
    • Substituents on the aromatic ring significantly affect antibacterial efficacy; electron-withdrawing groups at the para position enhance activity.
    • The presence of specific functional groups (like acetamido) contributes to the overall biological profile.

Q & A

Q. Table 1: SAR Trends for Key Analogs

Substituent PositionModificationAChE IC₅₀ (µM)Cytotoxicity (µM)
6-AcetamidoNone (Parent)0.45>50
6-NitroElectron-withdrawing1.2012.3
3-(2-Methoxyethyl)Ether chain0.78>50

Advanced: What strategies resolve contradictions in biological activity data?

Methodological Answer:

  • Purity Verification : Re-examine compound purity via HPLC; impurities >5% can skew bioassay results .
  • Solubility Adjustments : Use DMSO/carboxymethylcellulose vehicles to ensure consistent dissolution in in vitro vs. in vivo studies .
  • Target Selectivity Profiling : Screen against off-target enzymes (e.g., carbonic anhydrase) to rule out nonspecific inhibition .

Advanced: How are crystallographic data discrepancies addressed?

Methodological Answer:

  • Polymorphism Screening : Recrystallize under varied conditions (e.g., ethanol vs. acetonitrile) to identify stable polymorphs .
  • Hydrogen Bond Analysis : Use Mercury software to map intermolecular interactions (e.g., C–H⋯π or S⋯S contacts) influencing lattice stability .
  • Synchrotron Validation : Collect high-resolution data (λ = 0.7–1.0 Å) to resolve ambiguous electron density in imine regions .

Advanced: What methodologies assess pharmacokinetic properties?

Methodological Answer:

  • Metabolic Stability : Use liver microsomes (human/rat) with LC-MS to measure half-life (t₁/₂) of parent compound .
  • Solubility Testing : Apply shake-flask method in PBS (pH 7.4) and simulate gastrointestinal fluid (FaSSIF) .
  • Plasma Protein Binding : Utilize ultrafiltration followed by LC-MS/MS to quantify free vs. bound fractions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.